Cas no 18664-94-3 (Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- (9CI))

Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- (9CI) structure
18664-94-3 structure
Product Name:Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- (9CI)
CAS No:18664-94-3
MF:C10H16N2O2
MW:196.246242523193
CID:153149
PubChem ID:87745
Update Time:2025-04-19

Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- (9CI)
    • 3,3'-[butane-1,4-diylbis(oxy)]bispropiononitrile
    • 3-[4-(2-cyanoethoxy)butoxy]propanenitrile
    • 3,3'-Tetramethylene-di-oxydipropionitrile
    • Brn 1766803
    • 1,4-Bis(2-cyanoethoxy)butane
    • 1,4-Butanediol bis(2-cyanoethyl) ether
    • 3,3'-Tetramethylenedioxydipropiononitrile
    • 3,3'-(Tetramethylenedioxy)dipropionitrile
    • 1,4-Butylenglykol-di-(2-cyanoaethyl)-aether
    • 1,4-Butylene glycol bis(2-cyanoethyl) ether
    • 3,3'-(1,4-Butanediylbisoxy)bispropiononitrile
    • 1,4-Butylenglykol-di-(2-cyanoaethyl)-aether [german]
    • Propionitrile, 3,3'-(tetramethylenedioxy)di-
    • 3,3/'-[butane-1,4-diylbis(oxy)]bispropiononitrile
    • NSC87896
    • NSC 87896
    • DTXSID60171927
    • 18664-94-3
    • EINECS 242-485-3
    • 4-03-00-00715 (Beilstein Handbook Reference)
    • Propanenitrile, 3,3'-(1,4-butanediylbis(oxy))bis-
    • NSC-87896
    • 4,9-dioxa-dodecanedinitrile
    • SCHEMBL4846035
    • AKOS024354140
    • NS00026106
    • 4,9-Dioxa-1,12-dodecanedinitrile
    • 3,3'-[Butane-1,4-diyl-bis(oxy)]bispropiononitrile
    • W-110484
    • 3,3'-(Butane-1,4-diylbis(oxy))bispropiononitrile
    • Inchi: 1S/C10H16N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-4,7-10H2
    • InChI Key: RCRNVWKZQROUJM-UHFFFAOYSA-N
    • SMILES: O(CCC#N)CCCCOCCC#N

Computed Properties

  • Exact Mass: 196.12128
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 9
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • PSA: 66.04
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.